molecular formula C22H24N2O2 B7714586 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide

Cat. No. B7714586
M. Wt: 348.4 g/mol
InChI Key: DEHXPVJOVKUVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMI-1 and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of HMI-1 is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes, including HDAC6, which is involved in the regulation of cell growth and division. HMI-1 has also been found to inhibit the activity of HSP90, a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMI-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HMI-1 has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMI-1 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of using HMI-1 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of HMI-1 to minimize toxicity and maximize therapeutic benefits.

Future Directions

There are several future directions for the research and development of HMI-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final compound. Another area of research is the identification of the optimal dosage and administration of HMI-1 for cancer treatment and neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of HMI-1 in clinical trials. In addition, the potential applications of HMI-1 in other fields of scientific research, such as infectious diseases and autoimmune disorders, should be explored.

Synthesis Methods

The synthesis of HMI-1 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-tolylisobutyryl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound, HMI-1.

Scientific Research Applications

HMI-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. HMI-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
HMI-1 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-11-15(3)9-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHXPVJOVKUVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide

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